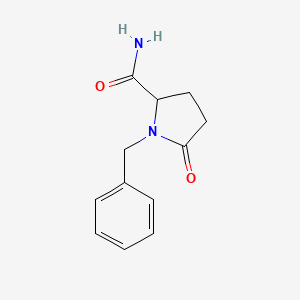

1-Benzyl-5-oxopyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

1-benzyl-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c13-12(16)10-6-7-11(15)14(10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMWGCKMYAACDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716646 | |

| Record name | 1-Benzyl-5-oxoprolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87341-53-5 | |

| Record name | 1-Benzyl-5-oxoprolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination and Cyclization

A common initial step is the reductive amination of D-glutamic acid with benzaldehyde, followed by cyclization to form (R)-1-benzyl-5-oxopyrrolidine-2-carboxylic acid. This intermediate is crucial for further functionalization.

- Reductive amination conditions: benzaldehyde with 2 N NaOH, followed by NaBH4 reduction in ethanol under reflux.

- Cyclization yields the pyrrolidine ring with the benzyl group attached to nitrogen.

This method is foundational and has been used as a starting point for various analogues.

Coupling Reactions for Amide Formation

The carboxylic acid intermediate is coupled with different amines to form the carboxamide moiety. Coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are employed in solvents like DMF or dichloromethane at room temperature.

- Example: Coupling with 3-amino-2-hydroxy-4-phenylbutanamide yields hydroxyamide intermediates.

- Subsequent oxidation converts hydroxyamides to ketoamides using Pfitzner-Moffat oxidation or Dess-Martin periodinane (DMP).

These coupling steps are critical for introducing diverse side chains and optimizing biological activity.

Oxidation to α-Ketoamide

Oxidation of α-hydroxyamides to the corresponding α-ketoamides is a challenging step due to potential side reactions and incomplete conversions. Several oxidation protocols have been tested:

Dess-Martin periodinane oxidation in dichloromethane/acetonitrile with controlled water addition has been identified as the optimal protocol for converting hydroxyamides to ketoamides with good yield and purity.

Stereoselective Synthesis and Diastereomer Control

Stereochemistry at the P1 center (the carbon adjacent to the ketoamide) significantly influences biological activity. Synthetic routes often produce diastereomeric mixtures due to epimerization tendencies.

Functional Group Modifications and Analogues

Modifications at the P1 and P2 positions, including incorporation of substituents like 3-methylpyrrolidinone or 1-methyl-imidazolinone, and ring expansions (piperidinone, pyridinone), have been explored to improve selectivity and metabolic stability.

- Introduction of fluorine substituents on the benzyl ring is achieved by alkylation of tert-butyl esters with fluorobenzyl bromide followed by deprotection.

- Coupling with various amines allows for the preparation of a library of analogues for structure-activity relationship (SAR) studies.

Detailed Synthetic Scheme Summary

| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Reductive amination | D-glutamic acid + benzaldehyde | 2 N NaOH, NaBH4, EtOH reflux | (R)-1-Benzyl-5-oxopyrrolidine-2-carboxylic acid |

| 2 | Amide coupling | Acid intermediate + amine | EDCI, HOBt, triethylamine, DMF or CH2Cl2, RT | Hydroxyamide intermediates |

| 3 | Oxidation | Hydroxyamide | Dess-Martin periodinane, CH2Cl2/MeCN, gentle reflux | α-Ketoamide (1-Benzyl-5-oxopyrrolidine-2-carboxamide) |

| 4 | Functional group modification | α-Ketoamide or intermediates | Alkylation, ester cleavage, further coupling | Various analogues with enhanced properties |

| 5 | Diastereomer separation (if applicable) | Diastereomeric mixture | Chromatographic methods or stereoselective synthesis | Enriched stereoisomers |

Research Findings and Optimization Notes

- The synthetic route starting from D-glutamic acid and benzaldehyde is robust and scalable for producing the pyrrolidine core.

- Coupling reactions using EDCI/HOBt are efficient for amide bond formation, yielding high purity intermediates.

- Dess-Martin periodinane oxidation is superior in converting hydroxyamides to ketoamides, with optimized conditions preventing side reactions and improving yields to over 70%.

- Stereochemistry control remains challenging due to epimerization; however, the biological activity is strongly dependent on the (S)-configuration at P1, guiding the design of stereoselective syntheses.

- Modifications at P1 and P2 positions influence metabolic stability and selectivity, with some analogues showing improved oral bioavailability and brain penetration, important for neuroprotective applications.

Chemical Reactions Analysis

1-Benzyl-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Scientific Research Applications

1-Benzyl-5-oxopyrrolidine-2-carboxamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Benzyl-5-oxopyrrolidine-2-carboxamide with two structurally related compounds from the provided evidence. Key differences in substituents, molecular weight, and functional groups are highlighted:

Key Findings:

Substituent Effects on Bioactivity: The benzyl group in the target compound likely enhances lipophilicity compared to the benzoyl group in , which may reduce solubility but improve blood-brain barrier penetration.

Carboxamide Variations: The diethyl carboxamide in may increase metabolic stability compared to the primary carboxamide in the target compound.

Molecular Weight and Drug-Likeness :

- The target compound (~218 g/mol) falls within Lipinski’s "Rule of Five" guidelines, suggesting favorable oral bioavailability. In contrast, the brominated analog (434 g/mol) may face challenges in absorption due to higher molecular weight.

Research Implications and Limitations

- Pharmacological Data Gaps : Direct comparative studies on biological activity (e.g., enzyme inhibition, toxicity) are absent in the provided evidence. Inferences are based on structural analogs.

Biological Activity

1-Benzyl-5-oxopyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of calpain, a calcium-dependent cysteine protease implicated in various pathophysiological conditions, including neurodegenerative diseases such as Alzheimer's disease. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. It has been shown to exhibit neuroprotective properties by modulating the activity of NMDA receptors, which are critical in excitatory neurotransmission and synaptic plasticity. The compound may also inhibit calpain activity, thereby preventing the pathological cleavage of proteins involved in cellular signaling and apoptosis.

Key Mechanisms:

- Calpain Inhibition : The compound acts as a selective inhibitor of calpain, which plays a role in various cellular processes including apoptosis and cytoskeletal remodeling .

- Neuroprotection : Related compounds have demonstrated protective effects against NMDA-induced cytotoxicity by reducing calcium influx and suppressing NR2B upregulation .

Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound derivatives. Notably, derivatives have shown promising results in various assays assessing their neuroprotective effects and potential as therapeutic agents.

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotective Activity : A study evaluated the effects of various derivatives on NMDA-induced cytotoxicity. Compound 12k was found to significantly improve learning and memory in vivo, suggesting its potential as a neuroprotective drug candidate .

- Calpain Inhibition : Research on ABT-957 demonstrated its effectiveness as a selective calpain inhibitor, with implications for treating Alzheimer's disease by preventing aberrant protein cleavage associated with neurodegeneration .

- Anticancer Potential : Investigations into structure-dependent anticancer activity revealed that certain derivatives could significantly reduce cell viability in cancer cell lines, indicating a broader therapeutic potential beyond neuroprotection .

Discussion

The biological activity of this compound highlights its versatility as a compound with potential applications in both neuroprotection and cancer therapy. Its mechanism of action through calpain inhibition and modulation of NMDA receptor activity presents valuable avenues for further research and development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-benzyl-5-oxopyrrolidine-2-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- Core Synthesis : Start with 5-oxopyrrolidine-2-carboxylic acid derivatives. For example, benzyl-protected intermediates (e.g., (R)- or (S)-1-benzyl-5-oxopyrrolidine-2-carboxylic acid, CAS 7535-59-3 or 38854-94-3) can be converted to carboxamide via amidation using coupling agents like HATU or EDCI in anhydrous DMF .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1.2 equivalents of benzylamine) and temperature (typically 0–25°C) to minimize side reactions like over-alkylation .

Q. How can the purity and structural integrity of synthesized this compound be verified?

- Methodology :

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98% as per safety data sheets) .

- NMR : Confirm stereochemistry (e.g., (S)- or (R)-enantiomers) via - and -NMR, comparing chemical shifts to literature data for benzyl-protected pyrrolidine derivatives .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected [M+H] ~275.3 g/mol) .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent decomposition .

- Spill Management : Collect solid spills with a dustpan and dispose as hazardous waste; avoid aqueous washing to prevent environmental contamination .

Advanced Research Questions

Q. How does stereochemistry (e.g., (S)- vs. (R)-enantiomers) influence the biological activity of this compound?

- Methodology :

- Enantiomer Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to isolate pure enantiomers .

- Biological Assays : Test enantiomers in in vitro models (e.g., enzyme inhibition assays for proteases or kinases). Compare IC values to quantify stereospecific effects .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to analyze binding affinity differences between enantiomers and target proteins .

Q. What strategies can resolve contradictions in reported solubility data for this compound?

- Methodology :

- Solubility Profiling : Use shake-flask method in buffered solutions (pH 1.2–7.4) at 25°C. Compare results to computational predictions (e.g., ACD/Labs Percepta) .

- Cosolvent Screening : Test DMSO, PEG-400, or cyclodextrin-based systems to enhance aqueous solubility for in vivo studies .

- Data Validation : Cross-check with independent labs using standardized protocols (e.g., USP <1236>) to identify methodological biases .

Q. How can computational methods predict the metabolic stability of this compound?

- Methodology :

- Metabolite Prediction : Use in silico tools like MetaSite or GLORY to identify potential oxidation sites (e.g., benzyl or pyrrolidine rings) .

- CYP450 Inhibition Assays : Incubate the compound with human liver microsomes and quantify residual activity via LC-MS/MS .

- Half-Life Estimation : Apply quantitative structure-property relationship (QSPR) models to predict hepatic clearance .

Q. What experimental designs are suitable for studying the compound’s stability under accelerated degradation conditions?

- Methodology :

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation products via UPLC-PDA .

- Kinetic Analysis : Use Arrhenius equation to extrapolate shelf life at 25°C from high-temperature data .

- Impurity Profiling : Isolate and characterize major degradation products (e.g., hydrolyzed carboxamide) using preparative HPLC and HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.